2-(METHYLAMINO)-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE
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Overview
Description
2-(METHYLAMINO)-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a carboxamide group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLAMINO)-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the methylamino and carboxamide groups. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(METHYLAMINO)-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-(METHYLAMINO)-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(METHYLAMINO)-5-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylphenoxy)acetyl]amino]benzoic acid
- N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
2-(methylamino)-5-[[2-(3-methylphenoxy)acetyl]amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-8-4-3-5-9(6-8)21-7-10(19)17-13-11(12(15)20)18-14(16-2)22-13/h3-6H,7H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLAXKMWIIJZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(N=C(S2)NC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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